1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone
Description
Properties
IUPAC Name |
1-(2,6-dihydroxy-4-prop-2-enoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-4-15-8-5-9(13)11(7(2)12)10(14)6-8/h3,5-6,13-14H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTDQWNRSOYLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)OCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379444 | |
| Record name | 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35028-03-6 | |
| Record name | 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone
Detailed Synthetic Procedure
Starting Material Preparation
- 2,6-Dihydroxyacetophenone is prepared or procured as the key substrate. It can be synthesized by Friedel-Crafts acylation of resorcinol derivatives or purchased commercially.
O-Allylation Reaction
- The selective allylation of the hydroxy group at the 4-position is achieved by reacting 2,6-dihydroxyacetophenone with allyl bromide or allyl chloride.
- The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
- A strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the phenol, generating the phenolate ion which then undergoes nucleophilic substitution with the allyl halide.
| Parameter | Condition |
|---|---|
| Solvent | DMF or dry acetone |
| Base | NaH or K2CO3 |
| Temperature | 0 °C to room temperature |
| Reaction time | 1 to 7 hours |
| Molar ratio | 1 equiv 2,6-dihydroxyacetophenone : 1.5 equiv allyl bromide |
| Work-up | Quenching with water, extraction with ethyl acetate, drying over Na2SO4 |
Protection/Deprotection (If Required)
- In some protocols, the 2,6-dihydroxy groups may be protected as methoxymethyl (MOM) ethers to prevent undesired allylation or side reactions.
- Protection is done by reacting with MOM chloride in the presence of a base such as DIPEA at low temperature.
- After allylation at the 4-position, the protecting groups are removed under acidic conditions (e.g., HCl in methanol) to regenerate the free hydroxy groups at 2 and 6 positions.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of 2,6-dihydroxyacetophenone | Friedel-Crafts acylation or commercial source | ~90 | High purity starting material |
| Protection of 2,6-OH groups | MOMCl, DIPEA, DCM, 0 °C, 1 h | 60-70 | Protects 2,6-OH for selective allylation |
| O-Allylation at 4-OH | NaH, allyl bromide, DMF, 0 °C to RT, 1-7 h | 70-85 | Selective allylation at 4-position |
| Deprotection of MOM groups | HCl, MeOH, RT, overnight | 80-90 | Regenerates free 2,6-dihydroxy groups |
Literature Examples and Research Findings
A study published in the Journal of Medicinal Chemistry (2014) describes the synthesis of related acetophenone derivatives via O-alkylation using NaH and alkyl bromides in DMF, achieving yields over 30% with reaction times significantly shortened by using sealed pressure tubes at elevated temperatures (up to 150 °C).
Protection of phenolic hydroxyls as methoxymethyl ethers (MOM) is a common strategy to achieve regioselective allylation, as reported in synthetic protocols involving 2,4-dihydroxyacetophenone derivatives.
The allylation reaction is sensitive to the choice of base; pyrrolidine and DIPEA were found less effective compared to NaH or K2CO3 for phenolate generation and subsequent substitution.
The reaction work-up typically involves aqueous quenching, organic extraction, drying, and chromatographic purification to isolate the pure this compound.
Summary Table of Preparation Methods
Analytical and Characterization Data
- Melting Point: Approximately 140 °C (reported for similar derivatives).
- NMR Spectroscopy: Characteristic signals for allyloxy protons (5.1–5.3 ppm, vinyl protons), aromatic protons, and acetyl methyl group (~2.5 ppm).
- IR Spectroscopy: Phenolic OH stretch (~3200–3500 cm⁻¹), carbonyl stretch (~1650 cm⁻¹), and C–O–C ether stretch (~1100 cm⁻¹).
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 208.21 g/mol.
Chemical Reactions Analysis
1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The allyloxy group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroxyacetophenones with structural similarities to 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone vary in substituent groups, molecular weight, and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects :
- Allyloxy vs. Methoxy/Acetyloxy : The allyloxy group increases molecular weight compared to methoxy (C₉H₁₀O₄ vs. C₁₁H₁₂O₄) and introduces unsaturation, enabling reactions like Claisen rearrangement. Acetyloxy analogs (C₁₀H₁₀O₅) exhibit higher melting points (165–166°C) due to stronger hydrogen bonding .
- Bulkier Groups : The geranyloxy-substituted derivative (C₁₈H₂₄O₄) has a significantly higher molecular weight (304.39 g/mol) and melting point (147–148°C), likely due to increased van der Waals interactions .
Synthetic Flexibility: The target compound is synthesized via selective deacetylation, a controlled method, whereas tert-butyl derivatives require alkylation with tert-butanol under acidic conditions .
Natural vs. Synthetic Sources :
- The geranyloxy analog is isolated from Evodia Merrillii , highlighting its natural occurrence, while others (e.g., acetyloxy, tert-butyl) are synthetic.
Biological Activity
1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (CAS No. 35028-03-6) is a phenolic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an allyloxy group attached to a dihydroxyphenyl moiety, which is known to influence its biological properties. The molecular formula is C12H14O3, with a molecular weight of 218.24 g/mol. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. A study highlighted its effectiveness against several fungi and bacteria:
- Fungal Activity : The compound exhibited significant antifungal properties against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL . The presence of the allyloxy group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration.
- Bacterial Activity : In vitro tests demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The observed inhibition percentages were notably higher for compounds with multiple hydroxyl substitutions on the aromatic ring .
The proposed mechanism for the antimicrobial action of this compound involves:
- Cell Membrane Disruption : The lipophilic nature of the allyloxy group allows the compound to integrate into microbial membranes, causing structural destabilization.
- Inhibition of Enzymatic Activity : The hydroxyl groups may participate in hydrogen bonding with active sites on enzymes critical for microbial survival .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Hydroxyl Substituents : The presence and position of hydroxyl groups significantly affect biological activity. Compounds with ortho or para substitutions show enhanced potency compared to meta-substituted analogs.
- Allyloxy Group : This substitution not only increases lipophilicity but also affects the compound's ability to form hydrogen bonds with target biomolecules .
Case Study 1: Antifungal Efficacy
A series of derivatives based on this compound were synthesized and tested against phytopathogenic fungi. Compounds exhibited IC50 values between 16-36 µg/mL against Glomerella cingulate, indicating promising antifungal activity. Notably, compounds with α,β-unsaturated ketone structures showed enhanced efficacy .
Case Study 2: Antibacterial Screening
In a screening study involving various derivatives, it was found that those containing electron-withdrawing groups alongside hydroxyl substitutions displayed superior antibacterial activity against MRSA strains. The most effective derivative achieved a MIC of 25 µg/mL against resistant strains .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone, and how can competing side reactions be mitigated?
The synthesis typically involves introducing the allyloxy group via a Williamson etherification reaction. For example, reacting 2,4,6-trihydroxyacetophenone with allyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Key challenges include avoiding hydrolysis of the allyloxy group and minimizing oxidation of phenolic hydroxyls. Controlled temperatures (40–60°C) and inert atmospheres (N₂/Ar) improve yield . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- NMR :
- ¹H NMR : Allyloxy protons (δ 4.5–5.5 ppm: –O–CH₂–CH=CH₂), aromatic protons (δ 6.0–7.0 ppm for dihydroxyphenyl), and acetyl methyl (δ 2.5–2.7 ppm).
- ¹³C NMR : Carbonyl (δ 200–210 ppm), allyl carbons (δ 65–120 ppm), and aromatic carbons (δ 100–160 ppm).
Q. How does the allyloxy group influence the compound’s reactivity compared to other ether derivatives (e.g., benzoyloxy or methoxy)?
The allyloxy group introduces steric hindrance and potential for electrophilic substitution at the allylic position. Unlike methoxy (electron-donating), allyloxy may exhibit moderate electron-withdrawing effects due to conjugation with the double bond. This impacts reactions like Friedel-Crafts acylation or nucleophilic substitutions, where selectivity for ortho/para positions on the phenyl ring may shift .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?
Contradictions may arise from assay conditions (e.g., pH, solvent) or impurity interference. To address this:
- Use standardized assays (e.g., DPPH for antioxidant activity) with strict controls for solvent polarity (e.g., DMSO <1% v/v).
- Validate purity via HPLC (>98%) and characterize reactive intermediates (e.g., quinones via LC-MS) that may contribute to pro-oxidant effects .
- Compare results across cell-free vs. cellular models to distinguish direct redox activity from metabolic interactions .
Q. How can researchers design a structure-activity relationship (SAR) study to optimize this compound’s enzyme inhibitory potential?
- Core Modifications : Vary substituents on the phenyl ring (e.g., halogenation, methyl groups) to assess steric/electronic effects on binding.
- Side-Chain Engineering : Replace allyloxy with longer-chain alkenyl or aryl groups to enhance hydrophobic interactions.
- Assay Design : Use kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values against target enzymes (e.g., tyrosinase or COX-2). Include positive controls (e.g., kojic acid) and validate results with molecular docking simulations .
Q. What methodologies are recommended for analyzing tautomeric or conformational equilibria in solution?
- Variable-Temperature NMR : Monitor shifts in proton signals (e.g., hydroxyls) to detect keto-enol tautomerism.
- DFT Calculations : Predict stable conformers and compare with experimental data (e.g., NOESY for spatial proximity of allyloxy and acetyl groups).
- Solvent Polarity Studies : Compare UV-Vis spectra in polar (water) vs. nonpolar (hexane) solvents to identify solvent-dependent equilibria .
Methodological Challenges
Q. How can competing reactions (e.g., allyl group migration or oxidation) be minimized during derivatization?
- Protection of Hydroxyls : Use temporary protecting groups (e.g., TMS or acetyl) during alkylation/acylation steps.
- Reductive Conditions : Add antioxidants (e.g., BHT) to prevent oxidation of phenolic groups.
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. BF₃·Et₂O) for regioselective Friedel-Crafts reactions .
Q. What advanced chromatographic techniques improve separation of diastereomers or regioisomers in synthetic mixtures?
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) and isopropanol/hexane mobile phases.
- UHPLC-MS/MS : Combine high-resolution separation with tandem MS for isomer identification via fragmentation fingerprints.
- Preparative TLC : Optimize solvent systems (e.g., ethyl acetate:hexane:acetic acid 5:4:1) for bulk purification .
Data Interpretation
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Purity Verification : Re-crystallize the compound and compare melting points with literature.
- Spectral Reproducibility : Acquire NMR/IR data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent effects.
- Cross-Validation : Use computational tools (e.g., ACD/Labs or ChemDraw) to predict spectra and identify anomalies .
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) to assess significance.
- QC Metrics : Include replicates (n ≥ 3) and report %RSD for intra-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
